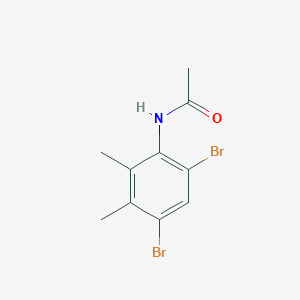
N-(4,6-Dibromo-2,3-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-Dibromo-2,3-dimethylphenyl)acetamide: is an organic compound with the molecular formula C10H11Br2NO It is a derivative of acetamide, where the phenyl ring is substituted with bromine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-Dibromo-2,3-dimethylphenyl)acetamide typically involves the bromination of 2,3-dimethylphenyl acetamide. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 4 and 6 positions .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(4,6-Dibromo-2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation can produce corresponding carboxylic acids .
Scientific Research Applications
N-(4,6-Dibromo-2,3-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4,6-Dibromo-2,3-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and acetamide group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its mechanism of action are limited, but it is believed to involve modulation of protein function and signal transduction pathways .
Comparison with Similar Compounds
- N-(2,4-Dibromo-3,6-dimethylphenyl)acetamide
- N-(2,6-Dibromo-3,4-dimethylphenyl)acetamide
- N-(2,4-Dimethylphenyl)acetamide
Comparison: N-(4,6-Dibromo-2,3-dimethylphenyl)acetamide is unique due to the specific positions of the bromine and methyl groups on the phenyl ring. This structural difference can significantly impact its chemical reactivity and biological activity compared to similar compounds. For instance, the position of the bromine atoms can influence the compound’s ability to undergo substitution reactions and interact with biological targets .
Properties
CAS No. |
22364-26-7 |
|---|---|
Molecular Formula |
C10H11Br2NO |
Molecular Weight |
321.01 g/mol |
IUPAC Name |
N-(4,6-dibromo-2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H11Br2NO/c1-5-6(2)10(13-7(3)14)9(12)4-8(5)11/h4H,1-3H3,(H,13,14) |
InChI Key |
HLVKRPGUJZHOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1Br)Br)NC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


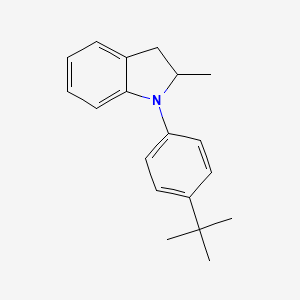
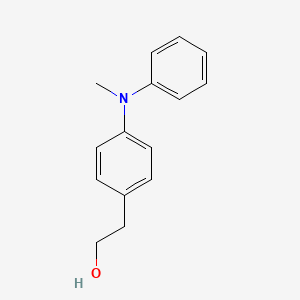
![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14136900.png)
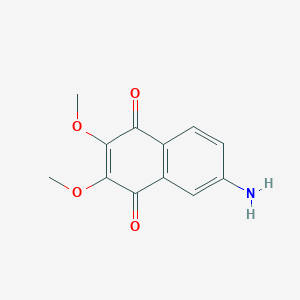
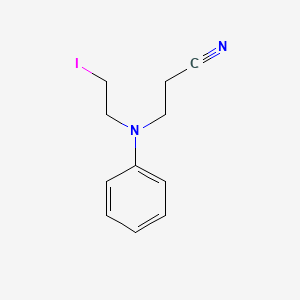
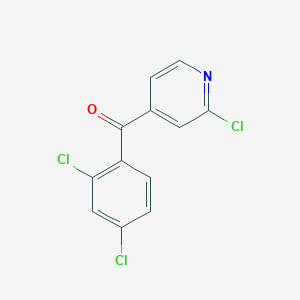
![N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14136921.png)
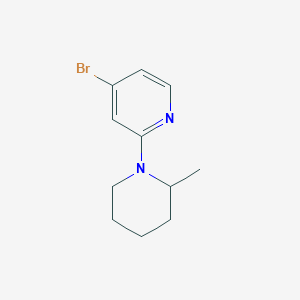
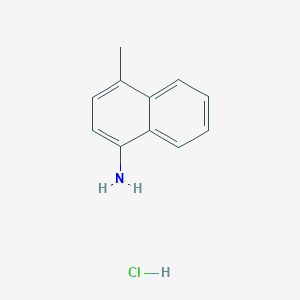


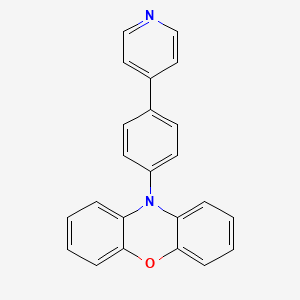

![3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3H-2-benzofuran-1-one](/img/structure/B14136963.png)
